molecular formula C13H17NO4S2 B2752966 5-Ethyl-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide CAS No. 1448070-91-4

5-Ethyl-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide

Cat. No.: B2752966
CAS No.: 1448070-91-4
M. Wt: 315.4
InChI Key: MDCKZWHLGMCDDO-UHFFFAOYSA-N
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Description

5-Ethyl-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is a synthetic organic compound that features a thiophene ring substituted with an ethyl group and a sulfonamide group. The compound also contains a furan ring attached to a hydroxypropyl chain. This unique structure makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.

    Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by amination with an appropriate amine.

    Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, such as Suzuki coupling, using a furan boronic acid derivative.

    Hydroxypropyl Chain Addition: The hydroxypropyl chain is introduced via a nucleophilic substitution reaction using a suitable halohydrin.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxypropyl chain.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The thiophene and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the substituents introduced, such as halogenated derivatives or alkylated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: It can be incorporated into polymers to enhance their electrical conductivity.

Biology

    Enzyme Inhibition: The sulfonamide group can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

    Antimicrobial Agents: The compound’s sulfonamide group is known for its antimicrobial properties.

    Anti-inflammatory Agents: It may also exhibit anti-inflammatory effects due to its ability to inhibit specific pathways.

Industry

    Dye Manufacturing: The compound can be used in the synthesis of dyes due to its chromophoric groups.

    Agriculture: It may be used in the development of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of 5-Ethyl-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The furan and thiophene rings can interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide
  • 5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide
  • 5-ethyl-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Uniqueness

Compared to similar compounds, 5-Ethyl-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is unique due to its specific hydroxypropyl chain, which can enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.

Properties

IUPAC Name

5-ethyl-N-[3-(furan-3-yl)-3-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S2/c1-2-11-3-4-13(19-11)20(16,17)14-7-5-12(15)10-6-8-18-9-10/h3-4,6,8-9,12,14-15H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCKZWHLGMCDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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